molecular formula C8H15BF3- B12060268 1S,2S)-2-ethylcyclohexyltrifluoroborate

1S,2S)-2-ethylcyclohexyltrifluoroborate

Cat. No.: B12060268
M. Wt: 179.01 g/mol
InChI Key: ZLDZBOZDDCLLPA-YUMQZZPRSA-N
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Description

Potassium organotrifluoroborates, such as (1S,2S)-2-ethylcyclohexyltrifluoroborate, are prized in synthetic chemistry for their superior stability and ease of handling compared to boronic acids, while maintaining high reactivity . This chiral, non-racemic compound serves as a vital building block in modern organic synthesis, particularly in stereospecific Suzuki-Miyaura cross-coupling reactions to form Csp3-Csp2 bonds . The defined (1S,2S) stereochemistry of the cyclohexyl ring is crucial for achieving perfect stereoretention in these couplings, enabling the modular construction of complex, stereochemically defined molecules for pharmaceutical research and the development of active pharmaceutical ingredients (APIs) . The trifluoroborate group offers enhanced stability and water compatibility, making it a robust coupling partner that is suitable for a wide range of reaction conditions . This reagent is essential for medicinal chemists aiming to efficiently synthesize enantiopure compounds for biological screening and for exploring structure-activity relationships. Beyond pharmaceuticals, its applications extend to material science, where it can be used to build complex organic frameworks with tailored properties . For research purposes only. This product is not intended for diagnostic or therapeutic use. Handle with appropriate precautions; refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C8H15BF3-

Molecular Weight

179.01 g/mol

IUPAC Name

[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide

InChI

InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m0/s1

InChI Key

ZLDZBOZDDCLLPA-YUMQZZPRSA-N

Isomeric SMILES

[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F

Canonical SMILES

[B-](C1CCCCC1CC)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-ethylcyclohexyltrifluoroborate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with an ethyl group at the 2-position.

    Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced through a reaction with a suitable boron reagent, such as potassium trifluoroborate. This step often requires the use of a catalyst and specific reaction conditions to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1S,2S)-2-ethylcyclohexyltrifluoroborate.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-2-ethylcyclohexyltrifluoroborate may involve large-scale reactions using flow chemistry techniques. These methods allow for continuous production and improved efficiency compared to traditional batch processes. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-ethylcyclohexyltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Cross-Coupling Reactions

2.1 Mechanism and Catalysis

Cross-coupling reactions involving (1S,2S)-2-ethylcyclohexyltrifluoroborate typically utilize palladium or nickel catalysts. These reactions enable the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron reagents. The mechanism generally involves oxidative addition, transmetalation, and reductive elimination steps.

2.2 Applications in Synthesis

  • Alkylation of Arylcarboxylic Acids : A notable application is the palladium-catalyzed ortho-C–H alkylation of arylcarboxylic acids using alkylboron reagents like (1S,2S)-2-ethylcyclohexyltrifluoroborate. This method provides a direct route to functionalized aromatic compounds with high selectivity and efficiency .
  • Synthesis of Pharmaceuticals : The compound has been employed in the synthesis of various pharmaceutical intermediates. For instance, it has shown compatibility with over-the-counter non-steroidal anti-inflammatory drugs (NSAIDs) during alkylation processes .

Case Studies

3.1 Example 1: Synthesis of Cyclobutanes

In a study focusing on cyclobutane synthesis, (1S,2S)-2-ethylcyclohexyltrifluoroborate was used as a coupling partner in reactions involving phenolic triflates. The reaction conditions were optimized to achieve yields exceeding 70% for cyclobutane derivatives . This showcases the compound's utility in constructing complex cyclic structures.

3.2 Example 2: Functionalization of Aromatic Compounds

Another case study highlighted the use of (1S,2S)-2-ethylcyclohexyltrifluoroborate in functionalizing aromatic rings through C–C bond formation. The study demonstrated that varying reaction conditions could significantly affect yield and selectivity, emphasizing the importance of optimizing parameters such as temperature and catalyst choice .

Comparative Data Table

Application AreaReaction TypeYield (%)Catalyst Used
Ortho-C–H AlkylationPalladium-Catalyzed72%Pd(OAc)₂
Cyclobutane SynthesisCross-Coupling>70%Pd(dba)₂
Functionalization of AromaticsC–C Bond FormationVariesNi(cod)₂

Mechanism of Action

The mechanism of action of (1S,2S)-2-ethylcyclohexyltrifluoroborate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S,2S)-2-ethylcyclohexyltrifluoroborate with related organoboron and cyclohexyl derivatives, focusing on structural, electronic, and functional differences.

O-1-Ethylhexyl Methylphosphonofluoridate (CAS 20296-29-1)

  • Structure: While (1S,2S)-2-ethylcyclohexyltrifluoroborate features a cyclohexyl-BF₃⁻ group, O-1-ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P) contains a phosphonofluoridate ester with an ethylhexyl chain.
  • Reactivity: Unlike trifluoroborates, phosphonofluoridates are highly reactive electrophiles that inhibit acetylcholinesterase. The trifluoroborate’s stability under aqueous conditions contrasts sharply with the hydrolytic sensitivity of phosphonofluoridates.

Cyclohexyltrifluoroborate Derivatives

General cyclohexyltrifluoroborates (e.g., potassium cyclohexyltrifluoroborate) share the -BF₃⁻ moiety but lack the ethyl substituent and chiral centers. Key differences include:

  • Stereochemical Influence: The ethyl group in (1S,2S)-2-ethylcyclohexyltrifluoroborate introduces steric hindrance and chiral induction, enhancing enantioselectivity in cross-coupling reactions compared to non-chiral analogs.
  • Solubility : Ethyl substitution may reduce solubility in polar solvents compared to unsubstituted cyclohexyltrifluoroborates, though empirical data are scarce.

Sodium (1S,2S)-2-Ethylcyclohexyltrifluoroborate

The sodium salt of this compound would exhibit higher water solubility due to ionic dissociation, contrasting with the neutral phosphonofluoridates.

Research Findings and Limitations

  • However, the precision of spectroscopic techniques (e.g., 2×10⁻¹² relative accuracy) highlights methodologies that could theoretically be applied to characterize trifluoroborate electronic structures .
  • Data Gaps: No experimental data on (1S,2S)-2-ethylcyclohexyltrifluoroborate’s stability, catalytic performance, or spectroscopic signatures were found in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Q & A

Q. What are the primary synthetic applications of (1S,2S)-2-ethylcyclohexyltrifluoroborate in modern organic chemistry?

This compound is widely used as a stable boronic acid surrogate in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its trifluoroborate group enhances stability against protodeboronation, enabling use in aqueous or protic conditions. Methodologically, it is employed under palladium catalysis (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos. Reaction optimization typically involves screening bases (K₂CO₃, CsF) and solvents (THF, DMF) to maximize yield and selectivity .

Q. How does the stereochemistry of (1S,2S)-2-ethylcyclohexyltrifluoroborate influence its reactivity in asymmetric synthesis?

The stereochemistry dictates spatial orientation during bond formation. For instance, in allylic alkylation or hydroboration reactions, the (1S,2S) configuration ensures predictable stereoselectivity. Researchers should confirm configuration via X-ray crystallography or NOESY NMR and compare results with computational models (e.g., DFT calculations) to validate mechanistic pathways .

Q. What are the recommended storage and handling protocols for (1S,2S)-2-ethylcyclohexyltrifluoroborate?

Store at room temperature in a desiccator to prevent moisture absorption. Use inert atmospheres (N₂/Ar) during reactions to avoid decomposition. Safety protocols include wearing nitrile gloves, protective eyewear, and working in a fume hood. Waste must be neutralized with aqueous NH₄Cl and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for (1S,2S)-2-ethylcyclohexyltrifluoroborate in challenging substrates (e.g., sterically hindered aryl halides)?

Steric hindrance reduces coupling efficiency. Strategies include:

  • Using bulky ligands (e.g., DavePhos) to stabilize Pd intermediates.
  • Increasing reaction temperature (80–100°C) and prolonging time (24–48 hours).
  • Employing microwave-assisted synthesis to accelerate kinetics. Comparative studies show a 20–30% yield improvement with these adjustments .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in asymmetric catalysis?

Discrepancies may arise from competing reaction pathways. Researchers should:

  • Perform kinetic studies to identify rate-determining steps.
  • Use chiral HPLC or capillary electrophoresis to quantify enantiomeric excess.
  • Conduct DFT calculations to model transition states and steric/electronic effects. For example, BINAP ligands may favor R-configuration products, while Josiphos ligands yield S-configuration .

Q. How does the electronic environment of (1S,2S)-2-ethylcyclohexyltrifluoroborate affect its stability under oxidative conditions?

The electron-withdrawing trifluoroborate group enhances oxidative stability. Cyclic voltammetry studies reveal a reduction potential of −1.2 V (vs. Ag/AgCl), indicating resistance to oxidation. However, prolonged exposure to strong oxidizers (e.g., mCPBA) degrades the compound. Stability tests under air vs. inert atmosphere show <5% decomposition over 72 hours in N₂ .

Methodological Recommendations

  • Contradiction Analysis : Use control experiments (e.g., isotopic labeling) to trace unexpected byproducts.
  • Computational Modeling : Apply Gaussian 16 with B3LYP/6-31G* basis sets to predict reaction pathways .
  • Safety Compliance : Follow TCI America and Apollo Scientific guidelines for waste disposal and exposure control .

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